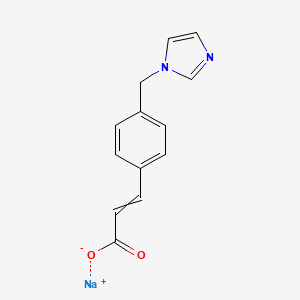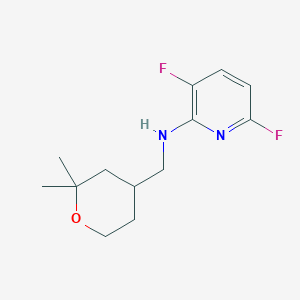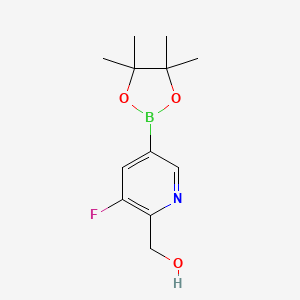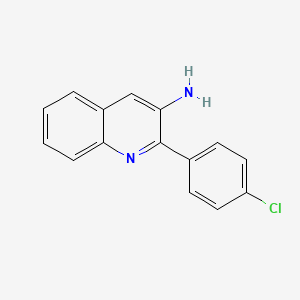
Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate is a synthetic organic compound that features an imidazole ring, a phenyl group, and an acrylate moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound particularly significant for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction involving an aryl halide and the imidazole derivative.
Acrylate Formation: The acrylate moiety can be introduced through a condensation reaction involving an aldehyde and an acrylate ester.
Industrial Production Methods
Industrial production of this compound involves scaling up the aforementioned synthetic routes. The process typically includes:
Batch Reactors: Using batch reactors to control the reaction conditions and ensure high yields.
Purification: Purification of the product through recrystallization or chromatography to remove impurities.
Quality Control: Implementing quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation Products: Imidazole N-oxides.
Reduction Products: Alcohol derivatives of the acrylate moiety.
Substitution Products: Nitro or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate involves its interaction with various molecular targets:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: An imidazole derivative used as an antibiotic and antiprotozoal agent.
Omeprazole: A proton pump inhibitor containing an imidazole ring, used to treat gastric acid-related disorders.
Thiabendazole: An imidazole-based anthelmintic used to treat parasitic worm infections.
Uniqueness
Sodium 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate is unique due to its combination of an imidazole ring, phenyl group, and acrylate moiety. This structural arrangement provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
sodium;3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNYJCOBUTXCBR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(3,4-Dimethoxyphenyl)methyl]azepane](/img/structure/B11860597.png)


